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molecular formula C9H9BrO4 B014678 2-Bromo-4,5-dimethoxybenzoic acid CAS No. 6286-46-0

2-Bromo-4,5-dimethoxybenzoic acid

Cat. No. B014678
M. Wt: 261.07 g/mol
InChI Key: HWFCHCRFQWEFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096511B2

Procedure details

3,4-Dimethoxybenzoic acid (25.0 g) was suspended in concentrated hydrochloric acid (35%) (500 mL), and bromine (23.0 g, 1.05 equivalents) was added dropwise to the resultant suspension at 25° C. Subsequently, the resultant mixture was stirred for seven hours. Water (500 mL) was added to the mixture, and the mixture was stirred for one hour. Thereafter, the precipitated crystals were filtrated, and then dried under reduced pressure, to thereby produce crude crystals of 2-bromo-4,5-dimethoxybenzoic acid (34.47 g) (yield: 96.2%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].[Br:14]Br.O>Cl>[Br:14][C:9]1[CH:10]=[C:11]([O:12][CH3:13])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
BrBr
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitated crystals were filtrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.47 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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